molecular formula C17H22N2O3 B10895368 N-cyclohexyl-5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]furan-2-carboxamide

N-cyclohexyl-5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]furan-2-carboxamide

Cat. No.: B10895368
M. Wt: 302.37 g/mol
InChI Key: LDODYQWZXROBDA-UHFFFAOYSA-N
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Description

N~2~-CYCLOHEXYL-5-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-2-FURAMIDE is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their wide range of biological activities and therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-CYCLOHEXYL-5-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-2-FURAMIDE typically involves the cycloaddition reaction of N-methyl-C-arylnitrones with N-substituted maleimides . This reaction is followed by further modifications to introduce the cyclohexyl and furamide groups. The reaction conditions often include the use of catalysts such as palladium or copper, and the reactions are carried out under controlled temperatures and pressures to ensure high yields and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput. The use of environmentally benign reagents and solvents is also emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

N~2~-CYCLOHEXYL-5-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-2-FURAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

N~2~-CYCLOHEXYL-5-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-2-FURAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-CYCLOHEXYL-5-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-2-FURAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in inflammatory pathways or bind to receptors that regulate cell growth and proliferation. The exact pathways and targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Properties

Molecular Formula

C17H22N2O3

Molecular Weight

302.37 g/mol

IUPAC Name

N-cyclohexyl-5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]furan-2-carboxamide

InChI

InChI=1S/C17H22N2O3/c1-11-15(12(2)22-19-11)10-14-8-9-16(21-14)17(20)18-13-6-4-3-5-7-13/h8-9,13H,3-7,10H2,1-2H3,(H,18,20)

InChI Key

LDODYQWZXROBDA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CC2=CC=C(O2)C(=O)NC3CCCCC3

Origin of Product

United States

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